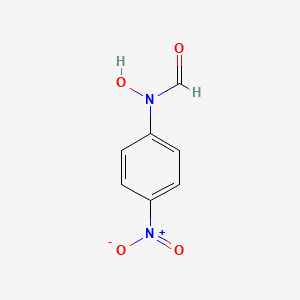

N-Formyl-p-nitrophenylhydroxylamine

描述

属性

CAS 编号 |

84736-60-7 |

|---|---|

分子式 |

C7H6N2O4 |

分子量 |

182.13 g/mol |

IUPAC 名称 |

N-hydroxy-N-(4-nitrophenyl)formamide |

InChI |

InChI=1S/C7H6N2O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5,11H |

InChI 键 |

QRYSGJONVHFLGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(C=O)O)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1N(C=O)O)[N+](=O)[O-] |

其他CAS编号 |

84736-60-7 |

同义词 |

FoNPH N-formyl-4-nitrophenylhydroxylamine N-formyl-para-nitrophenylhydroxylamine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Formyl-p-nitrophenylhydroxylamine belongs to the hydroxamic acid family, sharing the N-hydroxyamide (-CONHOH) core with compounds like those synthesized in . Key differences lie in substituents:

Substituent Effects: The p-nitrophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-chlorophenyl group in ’s analogs. Formyl (-CHO) vs. cyclohexyl/cyclopropane groups: Smaller substituents (e.g., formyl) could improve solubility and reaction kinetics compared to bulky alicyclic moieties .

Biological Activity: Hydroxamic acids in demonstrated antioxidant activity via DPPH radical scavenging and β-carotene assays . Contrast with nitrosamines (): Nitrosodialkylamines (e.g., N-NITROSODIETHYLAMINE) are potent carcinogens, with 16/20 experimental batches showing significant carcinogenicity .

Synthetic Routes :

- Hydroxamic acids in were synthesized via condensation of hydroxylamine derivatives with acyl chlorides or anhydrides . The target compound likely follows a similar route, substituting p-nitrobenzoyl chloride or formylating agents.

准备方法

Formylation Using Formic Acid Under Neat Conditions

The direct use of formic acid (HCOOH) as both a solvent and formylating agent represents a straightforward and environmentally benign approach. In a study examining N-formylation of amines, formic acid reacted with primary and secondary amines at 60°C under solvent-free conditions, achieving yields exceeding 90% for electron-rich aromatic amines . For p-nitrophenylhydroxylamine, this method would involve heating the amine with a 4:1 molar excess of formic acid at 60°C for 2–4 hours.

Key advantages include:

-

Simplified workup : The reaction produces water as the only byproduct, enabling easy isolation via extraction with ethyl acetate .

-

High functional group tolerance : The nitro group in p-nitrophenylhydroxylamine remains intact under these mild conditions, as evidenced by analogous reactions with nitro-containing aromatics .

However, the electron-withdrawing nitro group may slow reaction kinetics, necessitating extended reaction times compared to electron-donating substrates .

Formylation via Organic Acid Esters

A patent detailing the synthesis of N-formylpiperidine provides a scalable template for formylating amines using formate esters . In this method, piperidine reacts with ethyl formate (HCOOEt) at 80–180°C, with continuous removal of ethanol to drive the reaction to completion. Applied to p-nitrophenylhydroxylamine, the protocol would involve:

-

Combining equimolar amounts of p-nitrophenylhydroxylamine and ethyl formate.

-

Heating the mixture to 80–120°C under reflux.

-

Distilling off ethanol to shift the equilibrium toward product formation .

Performance metrics :

This method avoids corrosive reagents and minimizes byproducts, making it industrially viable. Comparative studies show superior purity versus formic acid-mediated reactions due to the absence of water, which can hydrolyze sensitive intermediates .

Alternative Formylating Agents: Formaldehyde and Acyl Chlorides

While less common, formaldehyde (HCHO) and acetyl chloride (AcCl) have been explored for N-formylation. A PMC study optimized formylation using formaldehyde in aqueous media, though this approach is better suited for aliphatic amines . For p-nitrophenylhydroxylamine, formaldehyde may introduce undesired side reactions, such as condensation or over-alkylation, due to the nitro group’s electron-deficient nature.

Acyl chlorides, such as formyl chloride, offer rapid formylation but require stringent moisture-free conditions and generate HCl, which could protonate the hydroxylamine group, reducing reactivity .

Comparative Analysis of Methods

The table below summarizes the efficacy of each method based on reaction conditions, yield, and practicality:

Critical considerations :

-

Reagent cost : Formic acid is economical but less atom-efficient than formate esters.

-

Reaction scale : The ethyl formate method is better suited for large-scale production due to easier byproduct removal .

Mechanistic Insights and Optimization Strategies

The formylation of p-nitrophenylhydroxylamine proceeds via nucleophilic attack of the amine nitrogen on the formylating agent, followed by proton transfer and elimination of water or alcohol. Density functional theory (DFT) studies on analogous systems suggest that electron-withdrawing groups like -NO₂ decrease the nucleophilicity of the amine, necessitating higher temperatures or catalysts .

Optimization parameters :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-Formyl-p-nitrophenylhydroxylamine, and how can purity and yield be maximized?

- Methodological Answer : The synthesis should prioritize regioselective formylation and nitration steps. Crystallographic data from structurally analogous compounds (e.g., N-(diphenylphosphinoyl)hydroxylamine) suggest that reaction conditions (temperature, solvent polarity) significantly influence crystal packing and purity . Post-synthesis, HPLC with relative response factors (e.g., 1.00 for parent compounds, 1.75 for related impurities) can quantify impurities, as demonstrated in Pharmacopeial Forum protocols . Recrystallization in polar aprotic solvents (e.g., DMF) may improve yield by minimizing byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as recommended in safety data sheets for structurally similar hydroxylamines .

- Ventilation systems to prevent inhalation of fine crystalline particles, which are hygroscopic and may degrade under humidity .

- Emergency protocols for spills: neutralization with weak acids (e.g., citric acid) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomeric equilibria or solvent effects. For example:

- NMR : Use deuterated DMSO to stabilize hydroxylamine protons and reduce exchange broadening. Compare with reference spectra of N-benzoyl analogs, where substituent effects on chemical shifts are well-documented .

- IR : Assign carbonyl stretches (1650–1700 cm⁻¹) by correlating with crystallographically confirmed bond lengths in related compounds (e.g., C=O distances of 1.22–1.24 Å) .

- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and rule out degradation products .

Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm), tracking impurity peaks (e.g., nitroso derivatives) using retention times and relative response factors .

- Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots. Compare with stability data for N-phenylhydroxylamine derivatives, which exhibit hydrolysis sensitivity at pH > 10 .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the formyl and nitro groups. High electrophilicity at the carbonyl carbon (Mulliken charge > +0.35) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to predict transition states for reactions with amines or thiols. Compare with crystallographic data on hydrogen-bonding networks in analogous structures (e.g., O···H distances < 2.0 Å) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

- Experimental pKa Determination : Use potentiometric titration in 0.1 M KCl to minimize ionic strength effects. Compare with UV-Vis spectrophotometric methods monitoring λ shifts at varying pH .

- Theoretical Adjustments : Apply solvent correction terms (e.g., COSMO-RS) to DFT-derived pKa values. For example, discrepancies > 1 unit may arise from implicit solvent models underestimating hydrogen-bonding in aqueous media .

Q. What strategies validate the purity of this compound in the presence of structurally similar impurities?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Impurities like de-formylated analogs can be resolved by adjusting retention times (e.g., Δt = 0.3–0.5 min) .

- Spiking Experiments : Add synthesized impurity standards (e.g., p-nitrophenylhydroxylamine) to confirm peak identities via co-elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。